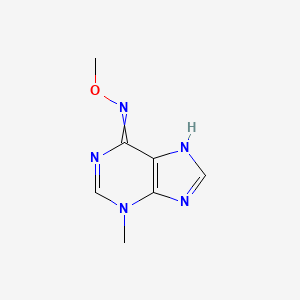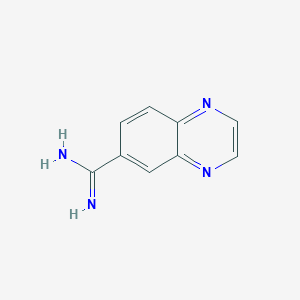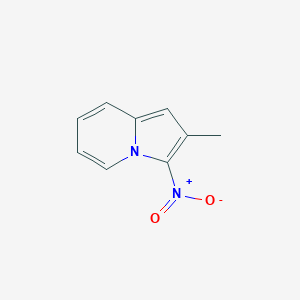
2-Methyl-7-vinylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both methyl and vinyl groups in this compound makes it a unique derivative with potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by functional group modifications. One common method is the reaction of o-phenylenediamine with 2-methyl-3-buten-2-one under acidic conditions to form the quinoxaline core. The vinyl group can be introduced through subsequent reactions, such as Heck coupling or other vinylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoxaline core, followed by the introduction of the vinyl group using efficient catalytic systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 2-Methyl-7-vinylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Various substituted quinoxalines with functional groups like halides, alkyls, or aryls
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用机制
The mechanism of action of 2-Methyl-7-vinylquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group can participate in covalent bonding with target molecules, enhancing its binding affinity and specificity. The quinoxaline core can also intercalate with DNA, disrupting replication and transcription processes .
相似化合物的比较
Quinoxaline: The parent compound, lacking the methyl and vinyl groups.
2-Methylquinoxaline: Similar structure but without the vinyl group.
7-Vinylquinoxaline: Similar structure but without the methyl group.
Uniqueness: 2-Methyl-7-vinylquinoxaline is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications that are not possible with simpler quinoxaline derivatives .
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
7-ethenyl-2-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-4-5-10-11(6-9)13-8(2)7-12-10/h3-7H,1H2,2H3 |
InChI 键 |
ZZWQVENAEOXJRU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=CC(=CC2=N1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







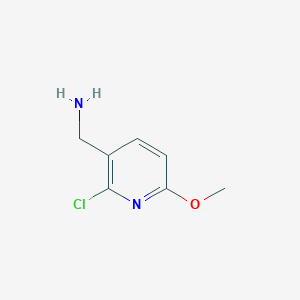
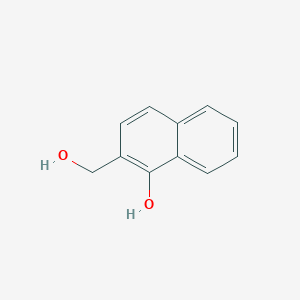
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
